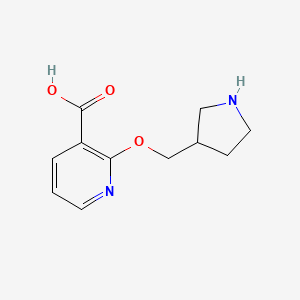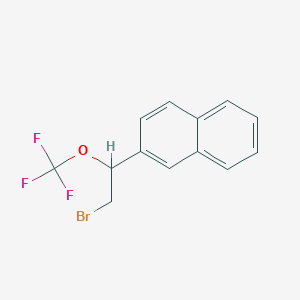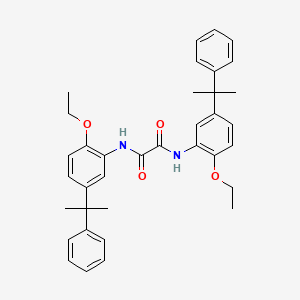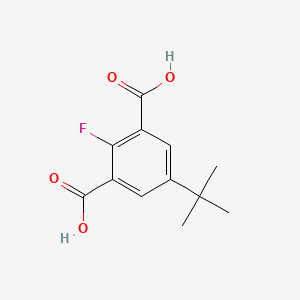
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol is an organic compound with a unique structure that includes a dihydroindene core and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-2,3-dihydro-1H-indene-1,3-diol typically involves the reduction of indanone derivatives. One common method is the catalytic hydrogenation of 1-indanone in the presence of a chiral catalyst to achieve the desired stereochemistry. The reaction conditions often include:
Catalyst: Chiral rhodium or ruthenium complexes
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Pressure: 1-5 atm of hydrogen gas
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. Additionally, biocatalytic methods using enzymes such as alcohol dehydrogenases have been explored for greener production routes.
化学反応の分析
Types of Reactions
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or NaBH₄ (Sodium borohydride).
Substitution: Using reagents like SOCl₂ (Thionyl chloride) for halogenation or NH₃ (Ammonia) for amination.
Major Products
Oxidation: Indanone derivatives or carboxylic acids.
Reduction: Saturated indane derivatives.
Substitution: Halogenated or aminated indane derivatives.
科学的研究の応用
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
作用機序
The mechanism of action of (1S,3S)-2,3-dihydro-1H-indene-1,3-diol in biological systems involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s dihydroindene core can interact with hydrophobic pockets in proteins, affecting their conformation and function.
類似化合物との比較
Similar Compounds
(1R,3R)-2,3-dihydro-1H-indene-1,3-diol: The enantiomer of (1S,3S)-2,3-dihydro-1H-indene-1,3-diol, with similar chemical properties but different biological activities.
Indanone: A precursor in the synthesis of this compound, lacking the hydroxyl groups.
Indane: The fully saturated form of the compound, without the hydroxyl groups.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it a valuable compound in asymmetric synthesis and chiral drug development.
特性
分子式 |
C9H10O2 |
|---|---|
分子量 |
150.17 g/mol |
IUPAC名 |
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol |
InChI |
InChI=1S/C9H10O2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-11H,5H2/t8-,9-/m0/s1 |
InChIキー |
KOFVTRKZZDKQDX-IUCAKERBSA-N |
異性体SMILES |
C1[C@@H](C2=CC=CC=C2[C@H]1O)O |
正規SMILES |
C1C(C2=CC=CC=C2C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(27),2,4(11),5(9),7,12,17,19(26),21(25),22-decaene](/img/structure/B12833575.png)

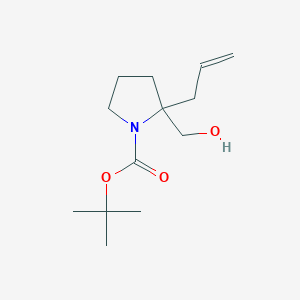
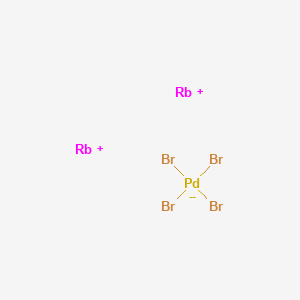

![1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine](/img/structure/B12833596.png)
